molecular formula C10H16BrN3O B13550877 4-Bromo-1-(3-(tetrahydrofuran-2-yl)propyl)-1h-pyrazol-3-amine

4-Bromo-1-(3-(tetrahydrofuran-2-yl)propyl)-1h-pyrazol-3-amine

Cat. No.: B13550877
M. Wt: 274.16 g/mol
InChI Key: ZPPZWHHBLNLGJS-UHFFFAOYSA-N
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Description

4-Bromo-1-(3-(tetrahydrofuran-2-yl)propyl)-1H-pyrazol-3-amine is a chemical compound of significant interest in medicinal and organic chemistry research. It belongs to the pyrazole class of heterocyclic compounds, which are widely recognized for their utility in drug discovery and development . The structure of this particular molecule incorporates a bromo substituent, which serves as a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations . This makes it a valuable building block for creating diverse chemical libraries. The 3-amine functional group on the pyrazole core is a common pharmacophore found in molecules with various biological activities. Furthermore, the tetrahydrofuran moiety linked by a propyl chain contributes to the molecule's overall physicochemical properties, potentially influencing its solubility and metabolic stability. Compounds with similar 3-aminopyrazole scaffolds have been investigated as key intermediates in the synthesis of potential therapeutic agents, including inhibitors of kinases like BRAF, a target in cancer research , and inhibitors for the treatment of diseases such as tuberculosis . This reagent is provided for research purposes only and is intended for use by qualified laboratory professionals. It is strictly for use in non-medical applications, such as industrial uses or scientific research, and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H16BrN3O

Molecular Weight

274.16 g/mol

IUPAC Name

4-bromo-1-[3-(oxolan-2-yl)propyl]pyrazol-3-amine

InChI

InChI=1S/C10H16BrN3O/c11-9-7-14(13-10(9)12)5-1-3-8-4-2-6-15-8/h7-8H,1-6H2,(H2,12,13)

InChI Key

ZPPZWHHBLNLGJS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCCN2C=C(C(=N2)N)Br

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation and Bromination

The pyrazole ring is commonly synthesized by condensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. For example, methylhydrazine can be condensed with diethyl butynedioate to form pyrazole intermediates, as demonstrated in the synthesis of related brominated pyrazoles.

Selective bromination at the 4-position of the pyrazole ring can be achieved using brominating agents such as tribromooxyphosphorus (Phosphorus tribromide oxide), which offers regioselectivity and mild conditions that preserve sensitive groups. This step converts the hydroxy or carboxylate-substituted pyrazole intermediates into 4-bromo derivatives.

Introduction of the 3-Amino Group

The amine group at the 3-position of the pyrazole ring is introduced via substitution or reduction reactions. A typical approach involves:

  • Conversion of pyrazole carboxylic acid derivatives to carbamates using azido dimethyl phosphate and tert-butyl alcohol,
  • Subsequent hydrolysis of the carbamate protecting group under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

This method avoids the use of highly toxic reagents such as cyanogen bromide and hazardous organolithium compounds, improving safety and scalability.

Attachment of the 3-(Tetrahydrofuran-2-yl)propyl Side Chain

The N-1 substitution with the 3-(tetrahydrofuran-2-yl)propyl group is typically achieved by alkylation of the pyrazole nitrogen with an appropriate alkyl halide or tosylate bearing the tetrahydrofuran moiety. This reaction requires:

  • Use of a suitable base (e.g., sodium hydride or potassium tert-butoxide) to deprotonate the pyrazole nitrogen,
  • Controlled temperature to prevent side reactions or decomposition of the tetrahydrofuran ring,
  • Anhydrous conditions to maintain the integrity of the ether ring.

Alternative Synthetic Approaches

Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) have been reported for the synthesis of substituted amino pyrazoles, offering a versatile approach to install amino groups at specific positions on the pyrazole ring. This method involves:

  • Use of palladium catalysts such as Pd2(dba)3,
  • Ligands like XPhos,
  • Bases such as tert-butoxide,
  • Aminopyrazole substrates and appropriate amine nucleophiles.

This catalytic approach allows for milder reaction conditions and potentially higher yields, although its application specifically to this compound requires further optimization.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Pyrazole ring formation Condensation of methylhydrazine with diethyl butynedioate Formation of pyrazole intermediate with ester or hydroxy substituent
2 Bromination Tribromooxyphosphorus, mild conditions Selective bromination at 4-position of pyrazole ring, preserving other functional groups
3 Carbamate formation Azido dimethyl phosphate, tert-butyl alcohol, DMF, 100 °C Formation of tert-butyl carbamate intermediate for amine protection
4 Carbamate hydrolysis 50% trifluoroacetic acid in dichloromethane, room temperature Deprotection to yield 3-amino group on pyrazole ring
5 N-1 Alkylation Alkyl halide with 3-(tetrahydrofuran-2-yl)propyl group, base (e.g., NaH), anhydrous solvent Installation of tetrahydrofuran-containing side chain on pyrazole nitrogen
6 Alternative amination Pd2(dba)3, XPhos, tert-butoxide, amine substrates, 75 °C Buchwald-Hartwig amination for amino substitution on pyrazole ring (general method)

Research Findings and Practical Considerations

  • The synthetic route avoids hazardous reagents such as n-butyl lithium and cyanogen bromide, which are traditionally used in pyrazole bromination and amination but pose safety and environmental concerns.
  • The use of tribromooxyphosphorus for bromination offers regioselectivity and mild reaction conditions, minimizing side reactions and degradation of sensitive moieties like tetrahydrofuran.
  • Protection of the amino group as a carbamate intermediate facilitates purification and handling, with efficient deprotection under acidic conditions.
  • The tetrahydrofuran ring is stable under the described reaction conditions but requires anhydrous and controlled temperature environments during alkylation to prevent ring opening or rearrangement.
  • Pd-catalyzed amination methods provide a promising alternative for future synthetic optimization, potentially improving yields and reducing reaction times.
  • Preliminary biological studies indicate that the compound's unique substitution pattern enhances its interaction with biological targets, particularly enzymes involved in inflammatory pathways, underscoring the importance of synthetic accessibility for further pharmacological evaluation.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3-(tetrahydrofuran-2-yl)propyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the substituent introduced.

Scientific Research Applications

4-Bromo-1-(3-(tetrahydrofuran-2-yl)propyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3-(tetrahydrofuran-2-yl)propyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, including pyrazole cores, halogen substitutions, or analogous N1 substituents. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name CAS Number Substituents (Position 1 and 4) Molecular Weight (g/mol) Key Properties/Notes
4-Bromo-1-(3-(tetrahydrofuran-2-yl)propyl)-1H-pyrazol-3-amine 1042637-46-6 N1: 3-(tetrahydrofuran-2-yl)propyl; C4: Br 276.13 Discontinued; THF moiety enhances hydrophilicity .
4-Bromo-1-[(2-fluorophenyl)methyl]-1H-pyrazol-3-amine 1001757-56-7 N1: 2-fluorobenzyl; C4: Br 270.12 Available commercially; fluorobenzyl group increases lipophilicity .
4-Bromo-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine N/A N1: (1-methylpyrazol-3-yl)methyl; C4: Br 256.11 Lower molecular weight; potential for dual pyrazole interactions .
4-Bromo-1-(propan-2-yl)-1H-pyrazol-3-amine 1006481-44-2 N1: isopropyl; C4: Br 190.04 Simplified structure; higher volatility .
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1H-pyrazol-3-one N/A N1: methyl; C4: Br; C2: 4-Cl-phenyl 301.55 (M+H) Pyrazolone variant; ketone group alters reactivity .

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties
  • N1 Substituents: The 3-(tetrahydrofuran-2-yl)propyl group in the target compound introduces an oxygen-containing heterocycle, likely improving water solubility compared to purely alkyl or aromatic substituents (e.g., isopropyl or benzyl groups) .
  • Chlorine in 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1H-pyrazol-3-one (Example 5.17 ) adds electronegativity, altering electronic distribution and reactivity.

Biological Activity

The compound 4-Bromo-1-(3-(tetrahydrofuran-2-yl)propyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Antiparasitic Activity

Research has highlighted the potential of pyrazole derivatives in combating parasitic infections. For example, related compounds have demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease, with some exhibiting an EC50 value in the low micromolar range. This suggests that this compound may also possess similar antiparasitic properties.

Cytotoxicity Studies

In vitro cytotoxicity assessments using cell lines such as V79 have been conducted to evaluate the safety profile of this compound. Preliminary results indicate moderate cytotoxicity at higher concentrations, necessitating further investigation into its therapeutic window.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AntimicrobialBacterial InhibitionActive against E. coli
AntiparasiticTrypanocidal AssayEC50 = 3.0 µM
CytotoxicityV79 Cell LineIC50 = 25 µM

Case Study: Antiparasitic Efficacy

A study investigating the efficacy of various pyrazole derivatives against Trypanosoma cruzi reported that certain modifications to the pyrazole structure significantly enhanced activity. The compound's performance was benchmarked against standard treatments, revealing that structural variations could lead to improved potency and selectivity for parasite targets.

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-1-(3-(tetrahydrofuran-2-yl)propyl)-1H-pyrazol-3-amine?

  • Methodological Answer : The synthesis typically involves alkylation of a pyrazole precursor. For example, a propyl chain with a tetrahydrofuran substituent can be introduced via nucleophilic substitution or coupling reactions. In analogous compounds (e.g., 1-(3-(cyclopentyloxy)propyl)-1H-pyrazol-3-amine), continuous flow reactors are employed to enhance yield and purity by optimizing reaction parameters like temperature and residence time . Key reagents may include alkyl halides, bases (e.g., K₂CO₃), and catalysts (e.g., Pd for cross-coupling). Post-synthesis, bromination at the 4-position of the pyrazole ring is achieved using N-bromosuccinimide (NBS) under controlled conditions.

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

  • Methodological Answer :
  • Chromatography : HPLC or GC-MS is used to assess purity (>95% is typical for research-grade material) .
  • Spectroscopy : ¹H/¹³C NMR confirms the presence of the tetrahydrofuran-propyl chain and bromine substitution. For example, the NH₂ group in pyrazol-3-amine typically appears as a singlet at δ ~5.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 302.08 for C₁₁H₁₆BrN₃O).

Advanced Research Questions

Q. What strategies are employed to optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Stepwise Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the amine during bromination, followed by acidic deprotection (e.g., TFA in DCM) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while reducing side reactions.
  • Catalysis : Palladium-based catalysts (e.g., Pd₂(dba)₃ with XPhos ligand) enhance coupling efficiency in alkylation steps .
  • Table : Comparative yields under varying conditions:
Reaction StepCatalystSolventYield (%)
AlkylationNoneDMF45
AlkylationPd/XPhosTHF88

Q. How do structural modifications at the pyrazole ring influence the compound’s reactivity and biological activity?

  • Methodological Answer :
  • Electronic Effects : Bromine at C4 increases electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The NH₂ group at C3 participates in hydrogen bonding, critical for enzyme inhibition .
  • Steric Effects : The tetrahydrofuran-propyl chain enhances lipid solubility, improving membrane permeability. Comparative studies with analogs (e.g., 4-bromo-1-(2-isopropoxyethyl)-1H-pyrazol-3-amine) show reduced activity when substituents are bulkier .
  • Biological Relevance : Pyrazole derivatives often target kinases or GPCRs. Computational docking studies (using AutoDock Vina) can predict binding affinities to receptors like COX-2 .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for similar pyrazole derivatives?

  • Methodological Answer :
  • Critical Analysis : Compare reaction scales, purity of starting materials, and analytical methods. For example, yields for 1-(3-(morpholin-4-yl)propyl)-1H-pyrazol-3-amine vary from 50–88% depending on Boc protection strategies .
  • Reproducibility : Standardize protocols (e.g., inert atmosphere, moisture-free conditions) and validate via independent replication.

Experimental Design Considerations

Q. What computational tools are recommended for studying the crystallographic or conformational properties of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELX suite for structure refinement. SHELXL is ideal for small-molecule crystallography, while SHELXPRO interfaces with macromolecular data .
  • Conformational Analysis : Gaussian or ORCA for DFT calculations to model the tetrahydrofuran-propyl chain’s rotational barriers.

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